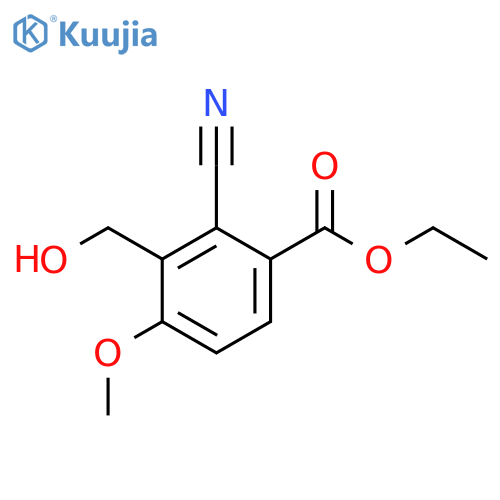

Cas no 1807238-38-5 (Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate)

1807238-38-5 structure

商品名:Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate

CAS番号:1807238-38-5

MF:C12H13NO4

メガワット:235.235923528671

CID:4955765

Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate

-

- インチ: 1S/C12H13NO4/c1-3-17-12(15)8-4-5-11(16-2)10(7-14)9(8)6-13/h4-5,14H,3,7H2,1-2H3

- InChIKey: RCPSDRBWVMUKDE-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=C(C(=O)OCC)C(C#N)=C1CO

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 309

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 79.6

Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015007497-1g |

Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate |

1807238-38-5 | 97% | 1g |

1,549.60 USD | 2021-06-21 |

Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

1807238-38-5 (Ethyl 2-cyano-3-hydroxymethyl-4-methoxybenzoate) 関連製品

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量